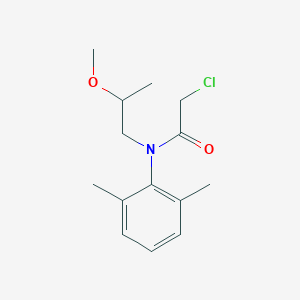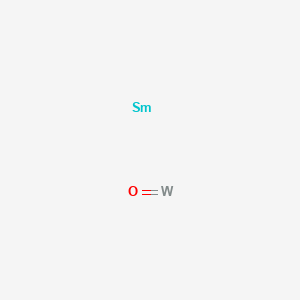
Oxotungsten--samarium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotungsten–samarium (1/1) is a compound that combines the elements tungsten and samarium in a 1:1 ratio. Tungsten is a transition metal known for its high melting point and density, while samarium is a rare earth element known for its magnetic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxotungsten–samarium (1/1) can be achieved through various methods. One common approach involves the reaction of samarium nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. This method allows for the control of particle size and morphology by introducing different capping agents such as cysteine, alanine, and glycine . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of oxotungsten–samarium (1/1) may involve large-scale precipitation methods, where the reactants are mixed in large reactors under controlled conditions. The resulting product is then filtered, washed, and dried to obtain the final compound. This method allows for the production of oxotungsten–samarium (1/1) in large quantities, suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Oxotungsten–samarium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, samarium in the compound can react with acids to form samarium(III) ions and hydrogen gas . Additionally, samarium can react with halogens to form corresponding samarium(III) halides .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–samarium (1/1) include acids, halogens, and reducing agents such as samarium(II) iodide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving oxotungsten–samarium (1/1) include samarium(III) oxide, samarium(III) halides, and various organosamarium compounds
Aplicaciones Científicas De Investigación
Oxotungsten–samarium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic synthesis reactions, including reductions and carbon-carbon bond formations . In biology and medicine, samarium-based compounds are used in targeted radionuclide therapy for cancer treatment . Additionally, oxotungsten–samarium (1/1) is used in the development of advanced materials with unique optical and magnetic properties .
Mecanismo De Acción
The mechanism of action of oxotungsten–samarium (1/1) involves the interaction of its components with various molecular targets and pathways. For example, samarium in the compound can act as a reducing agent, facilitating electron transfer reactions in organic synthesis . Tungsten, on the other hand, can coordinate with various ligands, influencing the compound’s reactivity and stability . The combined effects of tungsten and samarium result in a compound with unique reactivity and selectivity in various chemical reactions.
Comparación Con Compuestos Similares
Oxotungsten–samarium (1/1) can be compared with other similar compounds, such as samarium(III) oxide, samarium(III) halides, and other samarium-based oxo-compounds . While these compounds share some similarities in terms of their chemical properties, oxotungsten–samarium (1/1) is unique due to the presence of tungsten, which imparts additional stability and reactivity to the compound. This makes oxotungsten–samarium (1/1) particularly useful in applications requiring high stability and selectivity.
List of Similar Compounds:- Samarium(III) oxide (Sm2O3)
- Samarium(III) chloride (SmCl3)
- Samarium(III) bromide (SmBr3)
- Samarium(III) iodide (SmI3)
- Samarium(III) fluoride (SmF3)
- Samarium(III) nitrate (Sm(NO3)3)
Propiedades
Número CAS |
39361-88-1 |
|---|---|
Fórmula molecular |
OSmW |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
Clave InChI |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


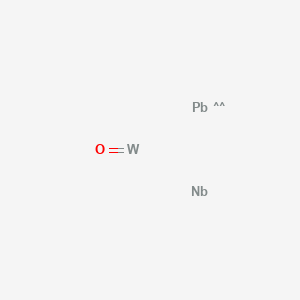
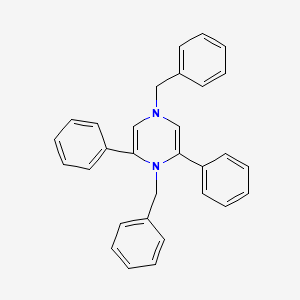
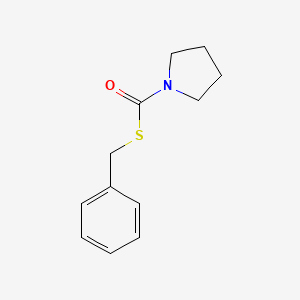
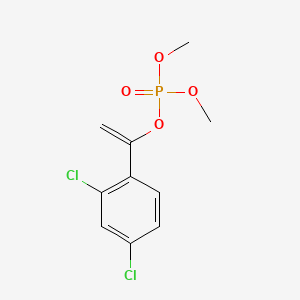
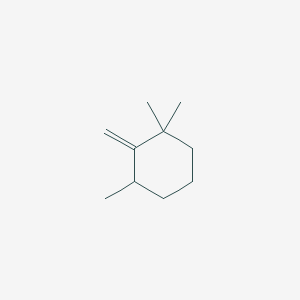
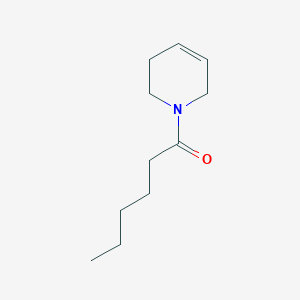
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
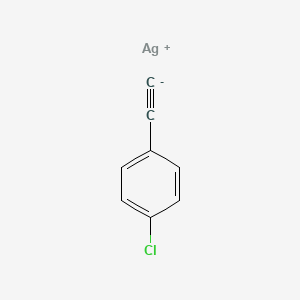

![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
